molecular formula C7H9NO2 B1276254 2-(1H-pyrrol-1-yl)propanoic acid CAS No. 63751-72-4

2-(1H-pyrrol-1-yl)propanoic acid

Cat. No.: B1276254
CAS No.: 63751-72-4
M. Wt: 139.15 g/mol
InChI Key: MTHRJNLVFAQKOG-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-1-yl)propanoic acid is an organic compound with the molecular formula C7H9NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is of interest due to its unique structure, which combines the properties of both pyrrole and propanoic acid, making it a valuable intermediate in various chemical reactions and applications.

Mechanism of Action

Target of Action

It is known that pyrrole derivatives can act as conductive polymers , suggesting that they may interact with various biological targets, including proteins and enzymes, to modulate their function.

Mode of Action

Given its structural similarity to other pyrrole derivatives, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules.

Biochemical Pathways

Pyrrole derivatives have been shown to influence a variety of biological processes, including cell signaling, enzyme activity, and gene expression . The downstream effects of these changes can vary widely, depending on the specific targets and pathways involved.

Pharmacokinetics

The compound’s molecular weight (13915 g/mol) and physical form (solid) suggest that it may have good bioavailability .

Result of Action

Given its structural similarity to other pyrrole derivatives, it may exert a variety of biological effects, including modulation of protein function, alteration of cell signaling pathways, and changes in gene expression .

Action Environment

The action, efficacy, and stability of 2-(1H-pyrrol-1-yl)propanoic acid can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, factors such as pH, ionic strength, and the presence of other molecules can influence the compound’s interactions with its targets and its overall biological activity .

Biochemical Analysis

Biochemical Properties

2-(1H-pyrrol-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the synthesis and degradation of pyrrole derivatives. These enzymes facilitate the incorporation of this compound into larger biomolecules, influencing their structure and function. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also affects metabolic pathways by interacting with key enzymes, thereby altering the flux of metabolites through these pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, it may inhibit enzymes involved in the breakdown of pyrrole derivatives, leading to an accumulation of these compounds. Conversely, it can activate enzymes that incorporate pyrrole derivatives into larger biomolecules, enhancing their synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic pathways. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as pyrrole synthases and dehydrogenases, which facilitate its incorporation into larger biomolecules or its breakdown into smaller metabolites. These interactions can affect the overall metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments. For example, it may be preferentially transported into the nucleus or mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the endoplasmic reticulum or Golgi apparatus, where it can participate in the synthesis and modification of biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-1-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of pyrrole with 2-bromopropanoic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole ring attacks the electrophilic carbon of the 2-bromopropanoic acid, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-pyrrol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration, respectively.

Major Products Formed:

    Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of the pyrrole ring.

Scientific Research Applications

2-(1H-pyrrol-1-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 1H-Pyrrole-1-propanoic acid
  • 3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid
  • N-(2-Carboxyethyl)pyrrole

Comparison: 2-(1H-pyrrol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-pyrrol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-6(7(9)10)8-4-2-3-5-8/h2-6H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHRJNLVFAQKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403349
Record name 2-(1H-pyrrol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63751-72-4
Record name 2-(1H-pyrrol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-pyrrol-1-yl)propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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